molecular formula C23H27BrN2O3S B7686964 4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B7686964
M. Wt: 491.4 g/mol
InChI Key: MJRQRYSGGOMUQJ-UHFFFAOYSA-N
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Description

4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a cyclohexyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe tetrahydroisoquinoline moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could produce a variety of substituted benzene derivatives .

Scientific Research Applications

4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with bromine and cyclohexyl groups, such as 4-Bromo-N-cyclohexylbenzamide .

Uniqueness

What sets 4-BROMO-N-CYCLOHEXYL-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE apart is the presence of the tetrahydroisoquinoline moiety, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-bromo-N-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h4-7,10-13,21H,1-3,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRQRYSGGOMUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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